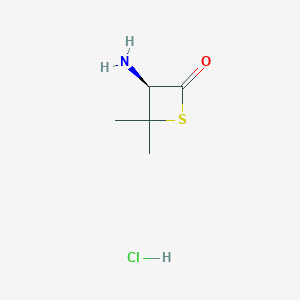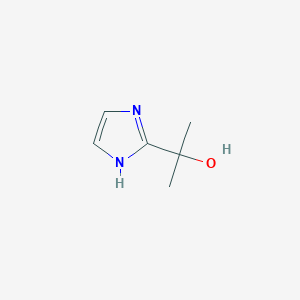
(3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride is a useful research compound. Its molecular formula is C5H10ClNOS and its molecular weight is 167.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Transformation Studies
(3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride is involved in the preparation of N-substituted derivatives from D-penicillamine. A study conducted by Al-Zaidi, Crilley, and Stoodley (1983) explored the conversion of D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry. This research highlights the compound's application in creating derivatives for further chemical transformations (Al-Zaidi, Crilley, & Stoodley, 1983).
Wittig Condensations
Another study by Al-Zaidi and Stoodley (1982) focused on Wittig condensations of a thietan-2-one with stabilized phosphoranes. The research showed that (3R)-3-Benzyloxycarbonylamino-4,4-dimethylthietan-2-one reacts with various phosphoranes, demonstrating its reactivity in organic synthesis (Al-Zaidi & Stoodley, 1982).
Enzymatic Resolution Studies
Kamal, Khanna, and Krishnaji (2007) utilized the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile, a compound related to this compound, to synthesize optically pure derivatives. This study illustrates the compound's potential in producing enantiomerically pure products, important in pharmaceutical synthesis (Kamal, Khanna, & Krishnaji, 2007).
Synthesis and Characterization
The synthesis and characterization of related compounds also show the utility of this compound in research. For instance, a 2003 study by Abiko explored the anti-selective boron-mediated asymmetric Aldol reaction of carboxylic esters, providing insights into novel synthetic routes (Abiko, 2003).
Application in Green Technology
Hu Xien (2002) reviewed the development of green technologies for caffeine synthesis, emphasizing the application of similar compounds in environmentally friendly synthetic processes (Hu Xien, 2002).
Spectroscopic and Structural Studies
The compound and its derivatives are also used in spectroscopic and structural studies. For example, Kowalczyk (2008) conducted a study on the molecular structure and spectral properties of quaternary ammonium derivatives related to this compound (Kowalczyk, 2008).
Propriétés
IUPAC Name |
(3R)-3-amino-4,4-dimethylthietan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS.ClH/c1-5(2)3(6)4(7)8-5;/h3H,6H2,1-2H3;1H/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGLVOOAZGBFHC-DFWYDOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)S1)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)S1)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88199-77-3 |
Source


|
| Record name | (3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2405700.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2405705.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)
![N-[(4-methoxyphenyl)methyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2405713.png)
![(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2405714.png)
![N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2405715.png)
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2405716.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2405717.png)




